苏珊汀反式对香豆酸酯

描述

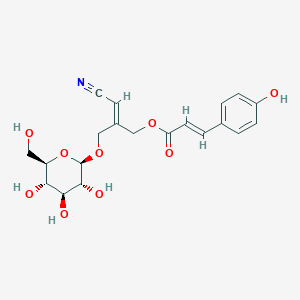

Sutherlandin trans-p-coumarate is a cyanogenic glycoside identified in the aerial parts of Sorbaria sorbifolia var. stellipila, a plant belonging to the Rosaceae family. It was discovered alongside known compounds through spectral evidence, highlighting its significance within the natural product chemistry domain (Kim & Zee, 2000).

Synthesis Analysis

The synthesis processes of coumarin derivatives, including Sutherlandin trans-p-coumarate, often involve catalyzed reactions that enable the formation of complex molecular structures. For example, the synthesis of V-shaped bis-coumarins and their derivatives showcases the versatility of coumarin chemistry in producing compounds with significant optical properties through catalyzed reactions (Tasior et al., 2014).

Molecular Structure Analysis

The molecular structure of Sutherlandin trans-p-coumarate has been established based on extensive spectral analysis, including 1D and 2D NMR, HR-ESI-MS, and ECD experiments. Such detailed structural elucidation is critical for understanding the compound's chemical behavior and biological activity (Qu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving coumarins are diverse, ranging from simple transformations to complex syntheses that produce a wide array of coumarin derivatives. For instance, Cp*Co(III)-catalyzed annulations have been developed for the synthesis of coumarin derivatives, demonstrating broad substrate scope and good functional group tolerance (Liu et al., 2015).

Physical Properties Analysis

Coumarins, including Sutherlandin trans-p-coumarate, exhibit distinct physical properties, such as fluorescence, which can be exploited in various applications. The synthesis and properties of fluorescence dyes based on coumarin chromophores highlight the potential of these compounds in living cell imaging and other fluorescence-based applications (Chen et al., 2012).

Chemical Properties Analysis

The antioxidant properties of trans-p-coumaric acid, a core component of Sutherlandin trans-p-coumarate, have been extensively studied, revealing strong antioxidant capabilities. Quantum-chemical calculations have been utilized to understand the antioxidant mechanisms, suggesting that these compounds exhibit strong antioxidant properties through various mechanisms (Urbaniak et al., 2012).

科学研究应用

植物保护用抗真菌剂

苏珊汀反式对香豆酸酯,与其他对香豆酸类化合物类似,已被合成并测试了其作为抗真菌剂的潜力 {svg_1}. 这些化合物已被证明可以抑制两种病原菌的生长,灰葡萄孢霉和核盘菌 {svg_2}. 这使得它们成为植物保护的有希望的候选者,尤其是在可持续农业的背景下 {svg_3}.

质膜失稳

这些化合物也已被测试了它们破坏拟南芥和油菜中质膜的能力 {svg_4}. 这种特性可能有助于植物生理学的研究以及开发新的植物保护策略 {svg_5}.

生物分子的荧光标记

香豆素,包括苏珊汀反式对香豆酸酯,以其荧光特性而闻名 {svg_6} {svg_7}. 它们可以用于生物分子的荧光标记,这是一种生物学研究许多领域的至关重要的技术 {svg_8} {svg_9}.

金属离子检测

香豆素的荧光特性也可用于金属离子检测 {svg_10} {svg_11}. 这在环境监测、工业过程控制和生物医学研究中都有应用 {svg_12} {svg_13}.

微环境极性检测

香豆素可用于检测微环境极性的变化 {svg_14} {svg_15}. 这在材料科学、纳米技术和细胞生物学等各个领域都很有用 {svg_16} {svg_17}.

pH 检测

香豆素的荧光会受 pH 值的影响,这使得它们可用于 pH 检测 {svg_18} {svg_19}. 这在环境科学、食品科学和生物医学研究等各个领域都有应用 {svg_20} {svg_21}.

作用机制

Target of Action

Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside

Mode of Action

It’s known that cyanogenic glycosides, such as sutherlandin trans-p-coumarate, can release hydrogen cyanide in the presence of specific enzymes, which can inhibit cellular respiration .

Biochemical Pathways

Sutherlandin trans-p-coumarate is a derivative of p-coumaric acid, which is synthesized from phenylalanine and tyrosine—two aromatic amino acids . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Pharmacokinetics

It’s known that the compound is soluble in alcohol and chloroform, but almost insoluble in water . This suggests that its bioavailability might be influenced by its solubility and the presence of certain solvents.

Result of Action

Sutherlandin trans-p-coumarate is known to have certain applications in the pharmaceutical and biological fields. It can act as an antioxidant and anti-inflammatory agent . .

Action Environment

The action, efficacy, and stability of Sutherlandin trans-p-coumarate can be influenced by various environmental factors. For instance, it should be stored in a light-avoiding, dry, and sealed container, away from fire sources and flammable substances . During operation, appropriate personal protective equipment should be worn, and direct contact with eyes, skin, and respiratory tract should be avoided .

属性

IUPAC Name |

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-DZXWJMGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol-d7](/img/no-structure.png)